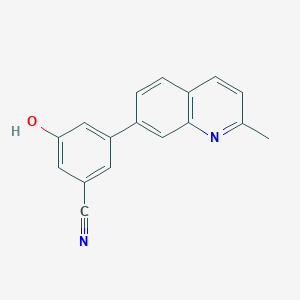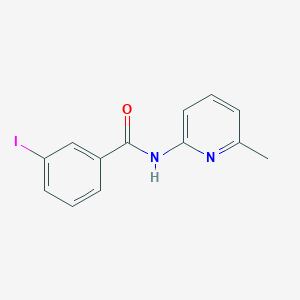
3-Oximo-olean-12-en-29-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oximo-olean-12-en-29-oic acid is a triterpenoid compound with the molecular formula C30H46O3. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oximo-olean-12-en-29-oic acid typically involves the oxidation of oleanolic acid. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize oleanolic acid to 3-oxo-olean-12-en-29-oic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group at the C-3 position.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microorganisms. For example, Bacillus megaterium has been reported to transform oleanolic acid into its oxidized derivatives, including this compound . This method is environmentally friendly and avoids the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Oximo-olean-12-en-29-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the oxo group or other reactive sites.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 3-Hydroxy-olean-12-en-29-oic acid.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other triterpenoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-Oximo-olean-12-en-29-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the expression of matrix metalloproteinases and epithelial-mesenchymal transition-related proteins . The compound also affects protein phosphorylation, which plays a crucial role in cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which 3-Oximo-olean-12-en-29-oic acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: A triterpenoid with anti-cancer properties.
Uniqueness
This compound is unique due to its specific oxo group at the C-3 position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, oleanolic acid .
Properties
Molecular Formula |
C30H47NO3 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H47NO3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31-34)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23?,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
WINMXRJYKUPMJI-DEXHSINNSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)N=O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1N=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)

